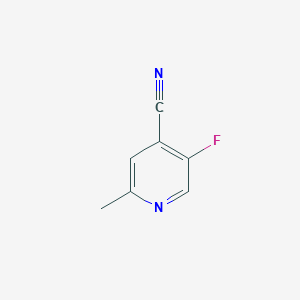
5-Fluoro-2-methylisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methylisonicotinonitrile is a fluorinated organic compound with the molecular formula C7H5FN2. It is a derivative of isonicotinonitrile, where a fluorine atom is substituted at the 5th position and a methyl group at the 2nd position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylisonicotinonitrile can be achieved through several methods. One common approach involves the fluorination of 2-methylisonicotinonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. For example, the nitration of fluorinated benzotrifluoride derivatives in a continuous-flow millireactor system has been reported to achieve high yields and improved safety profiles .
化学反应分析
Types of Reactions
5-Fluoro-2-methylisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
5-Fluoro-2-methylisonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and other biochemical processes
作用机制
The mechanism of action of 5-Fluoro-2-methylisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-methylisonicotinonitrile
- 5-Fluoro-2-nitrobenzotrifluoride
- Fluoropyridines
Comparison
Compared to other fluorinated pyridines, 5-Fluoro-2-methylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as the synthesis of specialized pharmaceuticals and advanced materials .
属性
分子式 |
C7H5FN2 |
|---|---|
分子量 |
136.13 g/mol |
IUPAC 名称 |
5-fluoro-2-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,1H3 |
InChI 键 |
IEGGSIYHDWJFSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


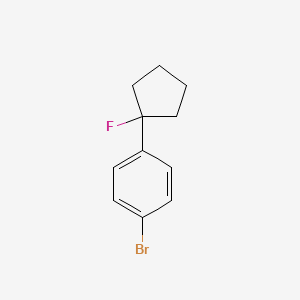
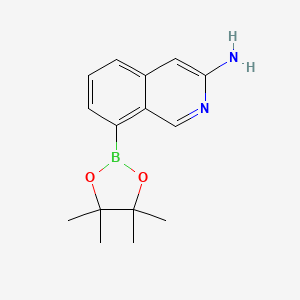
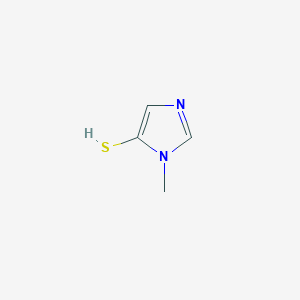

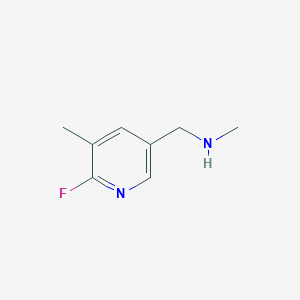

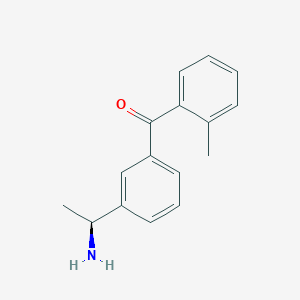
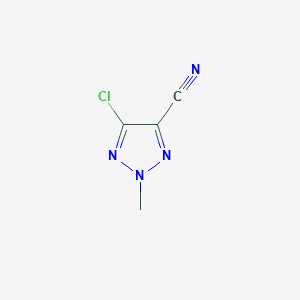

![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

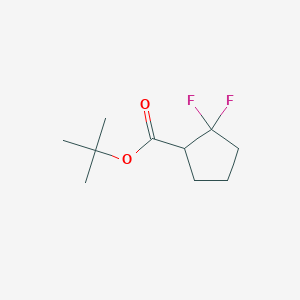
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
